1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative characterized by a tetrahydroquinoline scaffold substituted with a thiophene sulfonyl group and a benzyl moiety. This compound belongs to a class of molecules designed to modulate biological targets through interactions with urea-based hydrogen-bonding motifs and aromatic systems.
Properties
IUPAC Name |
1-benzyl-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-16-6-2-1-3-7-16)23-18-11-10-17-8-4-12-24(19(17)14-18)29(26,27)20-9-5-13-28-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPOKLHCNCFFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydroquinoline core, which can be synthesized via the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The thiophene sulfonyl group is introduced through sulfonylation reactions, often using thiophene-2-sulfonyl chloride. The final step involves the formation of the urea linkage, typically achieved by reacting the amine group of the tetrahydroquinoline with an isocyanate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzyl or thiophene rings.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene sulfonyl group can interact with biological molecules through hydrogen bonding or hydrophobic interactions, while the tetrahydroquinoline moiety can provide additional binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (): This analog replaces the benzyl group with a benzo[d][1,3]dioxol-5-yl substituent.
- 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (): While lacking the urea moiety, this compound incorporates a pyrrolidinone fragment and an oxazole-phenyl system. The nitro group on the phenyl ring may influence electronic properties and hydrogen-bond acceptor capacity, contrasting with the sulfonamide group in the target compound.
Substituent Functionalization
- Thiophene Sulfonyl vs. Cyano/Carboxylate Groups (): Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) feature cyano or ester groups on the thiophene ring. These substituents alter electronic effects (e.g., electron-withdrawing cyano groups) and solubility profiles compared to the sulfonyl group in the parent compound.
Hydrogen-Bonding and Crystallographic Differences
The crystal structure of the analog in reveals distinct hydrogen-bonding patterns (O—H⋯O and N—H⋯O) and torsional angles (e.g., 47.0°–56.4° for oxazole-phenyl groups), which may affect molecular packing and bioavailability. In contrast, the urea group in the target compound likely forms stronger, directional hydrogen bonds with biological targets .
Pharmacological and Physicochemical Properties
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Hydrogen-Bonding Features | Potential Biological Implications |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Benzyl, thiophene sulfonyl | Urea (dual H-bond donor/acceptor) | Enzyme inhibition, receptor binding |
| Benzo[d][1,3]dioxol-5-yl analog (Ev1) | Tetrahydroquinoline | Dioxolane, thiophene sulfonyl | Urea + dioxolane (rigid H-bond) | Enhanced metabolic stability |
| Oxazole-phenyl analog (Ev3) | Tetrahydroquinoline | Pyrrolidinone, nitro, oxazole-phenyl | Pyrrolidinone (H-bond acceptor) | Altered solubility and target selectivity |
| Cyano-thiophene analogs (Ev2) | Tetrahydrobenzo[b]thiophene | Cyano, hydrazono-benzoyl | Hydrazone (flexible H-bond) | Tunable electronic interactions |
Table 2: Crystallographic Parameters ( vs. Hypothetical Target)
| Parameter | Oxazole-phenyl Analog (Ev3) | Hypothetical Target Compound |
|---|---|---|
| Molecular Weight | 498.53 g/mol | ~450–500 g/mol (estimated) |
| Space Group | P1 | Likely monoclinic or triclinic |
| Key Torsional Angles | 47.0°–56.4° (oxazole-phenyl) | Predicted <30° (sulfonyl-urea) |
| Hydrogen-Bond Networks | R4²(8), R4⁴(20) motifs | Potential 1D chains via urea |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzyl and sulfonyl groups may offer straightforward synthetic routes compared to the dioxolane or oxazole derivatives, which require additional cyclization steps .
- Target Selectivity: The urea group’s dual hydrogen-bonding capability may confer higher specificity for serine proteases or kinases compared to hydrazone- or pyrrolidinone-containing analogs .
- Solubility Challenges : The thiophene sulfonyl group in the target compound could reduce aqueous solubility relative to carboxylate-substituted analogs (e.g., 7c, 7d in ), necessitating formulation optimization.
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